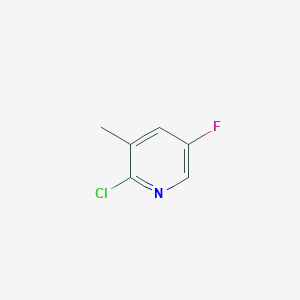

2-Chloro-5-fluoro-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPYGEFGXUAAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511471 | |

| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-84-4 | |

| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-fluoro-3-methylpyridine physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details its core physical and chemical properties, predicted reactivity, plausible synthetic pathways, and significant role as an intermediate in the creation of complex, high-value molecules. Emphasis is placed on the scientific rationale behind its characteristics and handling protocols to ensure both safety and efficacy in a laboratory setting.

Chemical Identity and Molecular Structure

This compound, also known as 2-Chloro-5-fluoro-3-picoline, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a methyl group at the 3-position—creates a unique electronic and steric profile, making it a valuable synthon in organic chemistry.

-

IUPAC Name: this compound[1]

-

CAS Number: 38186-84-4[1]

-

Molecular Formula: C₆H₅ClFN[1]

-

SMILES: CC1=CC(=CN=C1Cl)F[1]

-

InChI: InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1]

-

InChIKey: FMPYGEFGXUAAKG-UHFFFAOYSA-N[1]

The structure combines an electron-withdrawing chlorine atom adjacent to the ring nitrogen, a strongly electron-withdrawing fluorine atom para to the nitrogen, and an electron-donating methyl group. This arrangement significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions.

Physicochemical Properties

The physical state and solubility of this compound are critical for its handling, reaction setup, and purification. The compound is typically a low-melting solid.[2]

| Property | Value | Source |

| Molecular Weight | 145.56 g/mol | [1] |

| Appearance | White to almost white powder or lump | [2] |

| Melting Point | 41.0 to 45.0 °C | [2] |

| Boiling Point | 177.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa | -1.59 ± 0.10 (Predicted) | [2] |

Causality Insight: The melting point suggests that the compound is a solid at standard room temperature, simplifying weighing and handling but requiring dissolution in a suitable solvent for most reactions. Its solubility in methanol indicates its polarity, which is consistent with the presence of halogen atoms and a nitrogen heteroatom.

Reactivity and Chemical Profile

The reactivity of the pyridine ring is dictated by the interplay of its substituents. The nitrogen atom and the halogen atoms (Cl, F) are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAᵣ).

-

Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom at the C2 position is the most likely site for nucleophilic attack. This position is activated by the adjacent ring nitrogen and the fluorine atom at C5. Common nucleophiles like amines, alkoxides, or thiols can displace the chloride, providing a versatile method for further functionalization.

-

Electrophilic Aromatic Substitution (SEAᵣ): The electron-deficient nature of the ring makes electrophilic substitution challenging. Any such reaction would likely be directed by the methyl group to the C4 or C6 positions, though harsh conditions would be required.

-

Role of Fluorine: The fluorine atom at the C5 position significantly increases the metabolic stability of derivative molecules in drug discovery contexts.[3] It also enhances the electrophilicity of the ring, further activating the C2 position for SNAᵣ reactions.

Plausible Synthetic Pathway

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. A common strategy involves building the substituted ring or modifying a pre-existing pyridine core. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for this compound.

Workflow Explanation:

-

Chlorination: The synthesis can start from 3-methylpyridine (3-picoline).[4][5] Direct chlorination can be achieved using chlorine gas, often with a catalyst, to install a chlorine atom at the C2 position, yielding 2-chloro-5-methylpyridine.[4]

-

Fluorination: The subsequent step is the introduction of the fluorine atom. A common method for fluorinating heterocyclic rings is nucleophilic substitution using a fluoride source like potassium fluoride (KF), often in an aprotic polar solvent and sometimes with a phase-transfer catalyst to improve reactivity.[6] This step would convert an appropriate precursor to the final 5-fluoro product. The precise order of halogenation steps is crucial for selectivity and yield.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules with desired biological activities.

-

Pharmaceuticals: Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals.[3] The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[3][7] This building block is ideal for synthesizing inhibitors, receptor antagonists, and other active pharmaceutical ingredients (APIs). For example, the pyrazolo[3,4-b]pyridine core found in the drug Vericiguat contains a fluorine atom at the C-5 position, which enhances its metabolic stability.[3]

-

Agrochemicals: Substituted pyridines are a cornerstone of the agrochemical industry, forming the basis for many potent herbicides, insecticides, and fungicides.[7][8] The specific substitution pattern of this compound can be used to develop next-generation crop protection agents with improved efficacy and environmental profiles.[7][9]

The following diagram illustrates its role as a versatile scaffold.

Caption: Role as a central building block in synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

6.1. Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Code | Description | GHS Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

6.2. Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Dispensing and Weighing:

-

Dispense the solid carefully to avoid generating dust.

-

Use a dedicated spatula and weighing vessel.

-

Clean any spills immediately with an appropriate absorbent material.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel inside the fume hood.

-

Ensure all glassware is properly secured.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

-

Decontaminate all surfaces and equipment used.

-

Dispose of contaminated waste in a designated, sealed hazardous waste container.

-

6.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent potential degradation.[2]

Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the key features can be predicted based on the molecular structure. This information is crucial for reaction monitoring and quality control.

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet peak expected around 2.2-2.5 ppm.

-

Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (7.0-8.5 ppm). Each will likely appear as a doublet or doublet of doublets due to coupling with the fluorine atom and the other aromatic proton.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (~15-20 ppm).

-

Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. The carbon attached to fluorine (C5) will exhibit a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature, showing two peaks at M⁺ and M+2.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its physicochemical properties, characterized by a low melting point and moderate polarity, along with a predictable reactivity profile dominated by nucleophilic aromatic substitution, make it a versatile tool for synthetic chemists. Proper adherence to stringent safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in the pursuit of novel, high-value chemical entities.

References

-

PubChem. This compound | C6H5ClFN | CID 12852014. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

BuyersGuideChem. This compound-4-boronic acid. [Link]

- Google Patents.

Sources

- 1. This compound | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 9. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]

- 10. This compound, 5G | Labscoop [labscoop.com]

2-Chloro-5-fluoro-3-methylpyridine IUPAC name and structure

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic use of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives stand out for their prevalence in a vast array of biologically active molecules. This guide focuses on this compound (CAS No: 38186-84-4), a key trifunctional building block whose unique substitution pattern offers a powerful tool for molecular design. The presence of a chloro, a fluoro, and a methyl group on the pyridine core provides a nuanced platform for chemists to modulate electronic properties, steric interactions, metabolic stability, and lipophilicity.

The chlorine atom at the 2-position serves as a versatile synthetic handle, primarily for cross-coupling reactions to build molecular complexity. The fluorine atom at the 5-position is a critical feature often introduced to enhance metabolic stability and binding affinity by altering the local electronic environment and blocking potential sites of metabolism.[1] The methyl group at the 3-position provides a steric and electronic influence that can be crucial for directing reactivity and optimizing target engagement. This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this valuable intermediate for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development.

IUPAC Name: this compound[2] Synonyms: 2-Chloro-5-fluoro-3-picoline[3] CAS Number: 38186-84-4[2][4] Molecular Formula: C₆H₅ClFN[2][5]

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 145.56 g/mol | [2][5] |

| Appearance | White to almost white powder or lump | |

| Melting Point | 41.0 - 45.0 °C | |

| XLogP3 (Lipophilicity) | 2.3 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Representative Synthesis and Mechanistic Considerations

While multiple synthetic routes to this compound may exist, a common strategy involves the sequential halogenation of a readily available picoline precursor. The following protocol outlines a representative, logical pathway. The choice of reagents and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyridine ring. For instance, chlorination at the 2-position of a pyridine ring is a well-established transformation.[6] Subsequent introduction of a fluorine atom often requires more specialized methods.

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Chloro-5-methylpyridine

This step is based on the direct chlorination of 3-methylpyridine.[6]

-

Setup: To a suitable reactor equipped with a mechanical stirrer, gas inlet, condenser, and thermometer, add 3-methylpyridine (1.0 eq) and a reaction medium such as water or an inert solvent.

-

Reaction: Introduce chlorine gas (Cl₂) at a controlled rate while maintaining the reaction temperature between 40-60 °C. The reaction is often facilitated by a catalyst.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylpyridine.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Chloro-5-amino-3-methylpyridine

-

Nitration: Cool the 2-chloro-5-methylpyridine (1.0 eq) in concentrated sulfuric acid. Add a nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise while maintaining a low temperature (0-10 °C).

-

Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the nitro product. Filter, wash with water, and dry.

-

Reduction: Dissolve the resulting 2-chloro-5-nitro-3-methylpyridine in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (e.g., H₂, Pd/C).

-

Isolation: After reduction is complete, neutralize the mixture and extract the amino product. Dry and concentrate the organic phase to yield 2-chloro-5-amino-3-methylpyridine.

Step 3: Synthesis of this compound (Balz-Schiemann Reaction)

-

Diazotization: Dissolve 2-chloro-5-amino-3-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

-

Isolation of Salt: The diazonium salt typically precipitates from the solution. Filter the salt, wash with cold ether, and dry under vacuum.

-

Thermolysis: Gently heat the isolated diazonium salt in an inert solvent or neat. The salt will decompose to release nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired this compound.

-

Purification: Purify the final product by distillation or column chromatography.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Caption: Key transformations of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a typical application of the compound in forming a new carbon-carbon bond.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 2-aryl-5-fluoro-3-methylpyridine product.

Applications in Research and Development

This compound is a valuable intermediate primarily due to the strategic placement of its functional groups, which serve distinct purposes in the design of bioactive molecules.

-

Pharmaceuticals: In drug discovery, the pyridine scaffold is a common feature. The introduction of fluorine can significantly improve a drug candidate's metabolic profile, leading to better oral bioavailability and a longer half-life.[1] The chloro and methyl groups provide points for diversification and for optimizing interactions with biological targets. For example, the fluorinated pyridine core is a key component in drugs like Ivosidenib, where the fluorine atom enhances potency and metabolic stability.[1] While not made from this specific isomer, its utility illustrates the principle of using such building blocks.

-

Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on creating molecules with high efficacy and improved environmental profiles. Fluorinated pyridine structures are known to contribute to these properties. This building block can be used to synthesize active ingredients that are more potent and selective, reducing the amount needed for crop protection. For instance, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine are crucial for synthesizing fungicides such as fluazinam.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][8] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [2] |

Note: Hazard classifications may vary slightly between suppliers.[2]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[9]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Wash hands thoroughly after handling.[8]

-

Avoid breathing dust or vapors.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant value in the synthesis of complex organic molecules. Its unique combination of a reactive chlorine handle, a metabolically robust fluorine atom, and an influential methyl group makes it an attractive building block for chemists in drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the creation of next-generation chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]

-

Jubilant Ingrevia Limited. 2-Chloro-3-Methylpyridine Safety Data Sheet. [Link]

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]

- Google Patents.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 38186-84-4 | 3H32-7-U0 | MDL MFCD04972725 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 38186-84-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.fi [fishersci.fi]

- 6. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. This compound, 5G | Labscoop [labscoop.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-3-picoline (CAS: 38186-84-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-fluoro-3-picoline, also known as 2-chloro-5-fluoro-3-methylpyridine, is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its strategic placement of chloro, fluoro, and methyl functional groups on the pyridine ring imparts unique reactivity and makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, synthesis, applications, and handling protocols, serving as a critical resource for professionals engaged in chemical research and development. The compound's role as a key intermediate in the creation of targeted therapies, including anti-infective and anti-cancer agents, underscores its importance in modern medicinal chemistry.[1]

Physicochemical Properties & Molecular Structure Analysis

2-Chloro-5-fluoro-3-picoline is a white to pale yellow solid at room temperature.[1] The molecular structure, featuring an aromatic pyridine core, is activated and directed by its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a key reaction for building more complex molecules. The fluorine atom at the 5-position enhances metabolic stability and binding affinity in final drug products, a highly desirable trait in medicinal chemistry.[2] The methyl group at the 3-position provides a site for further functionalization or can sterically influence reaction pathways.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 38186-84-4 | [1][3][4][5] |

| Molecular Formula | C₆H₅ClFN | [1][3] |

| Molecular Weight | 145.56 g/mol | [1][3] |

| Appearance | White to pale yellow solid / powder to lump | [1][4] |

| Purity | ≥98.0% (GC) | [4][5] |

| Melting Point | 41.0 to 45.0 °C | [4] |

| Storage Conditions | Store at 0-8 °C, in a dry, cool, well-ventilated place | [1][6] |

| MDL Number | MFCD04972725 | [1][5] |

| PubChem ID | 12852014 | [1] |

Synthesis & Mechanistic Pathways

The synthesis of substituted pyridines like 2-chloro-5-fluoro-3-picoline is a cornerstone of industrial organic chemistry. While multiple proprietary methods exist, a common conceptual pathway involves the construction and subsequent halogenation of a picoline precursor. For instance, processes can start from readily available materials like propionaldehyde, which undergo condensation and cyclization reactions to form a pyridone intermediate.[7][8] This intermediate is then subjected to chlorination and fluorination steps to yield the final product.

The choice of reagents is critical. Chlorinating agents such as phosphorus oxychloride or phosgene are often employed to convert hydroxyl groups on the pyridine ring to chlorides.[8] The causality behind this choice lies in their high reactivity and the irreversible nature of the transformation, which drives the reaction to completion.

Below is a conceptual workflow illustrating a generalized synthesis pathway.

Caption: Generalized Synthesis Workflow for 2-Chloro-5-fluoro-3-picoline.

Core Applications in Medicinal Chemistry & Drug Discovery

2-Chloro-5-fluoro-3-picoline is a highly valued intermediate, primarily used as a foundational scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][9] Its utility stems from the ability of chemists to selectively modify the molecule at its reactive sites, particularly the C2-chloro position, via nucleophilic aromatic substitution (SNAᵣ).

This reaction allows for the introduction of various amine, alcohol, or thiol-containing moieties, which are common functional groups in drug molecules. The pyridine nitrogen itself can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets. This compound is instrumental in developing novel anti-infective and anti-cancer drugs.[1]

The diagram below illustrates how the picoline core is incorporated into a larger, hypothetical drug candidate structure.

Caption: Role as a Building Block in API Synthesis.

Analytical & Quality Control Protocols

Ensuring the purity and identity of 2-Chloro-5-fluoro-3-picoline is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-technique approach is standard for quality control.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for assessing purity and identifying volatile impurities.[4]

-

Objective: To determine the purity percentage and identify any related substances.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the material (e.g., 1 mg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MS Detector: Scan from m/z 40 to 450.

-

Validation: The primary peak should correspond to the retention time of a certified reference standard. The mass spectrum should show the characteristic molecular ion peak (m/z 145) and isotopic pattern for a single chlorine atom. Purity is calculated by area percentage.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure.

-

Objective: To verify the identity and structure of the compound.

-

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the substituted pyridine structure.

-

Trustworthiness: The integrated peak areas must correspond to the proton count of the structure. The observed couplings in the ¹H and ¹⁹F spectra must align with the relative positions of the atoms.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on data for similar halogenated pyridines, 2-Chloro-5-fluoro-3-picoline should be treated as a hazardous substance.[6][10]

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12] All handling of solids should be done in a well-ventilated area or a chemical fume hood.[11][12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 0-8°C.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion and Future Outlook

2-Chloro-5-fluoro-3-picoline (CAS: 38186-84-4) is a pivotal chemical intermediate whose structural features are highly leveraged in the synthesis of high-value molecules, particularly for the pharmaceutical sector. Its well-defined reactivity allows for its efficient incorporation into complex drug candidates. As drug discovery continues to demand molecules with enhanced properties like metabolic stability and target affinity, the use of strategically fluorinated building blocks like this picoline derivative is expected to grow, solidifying its role in the development of next-generation therapeutics.

References

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]

- Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin).

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office - EP 0009212 B1. [Link]

-

2-Picoline, analytical standard. SLS Ireland. [Link]

- Preparation of 2-chloro-5-methylpyridine.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. This compound | 38186-84-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 38186-84-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. Their unique physicochemical properties—often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability—make them indispensable building blocks for medicinal chemists. Among these, 2-Chloro-5-fluoro-3-methylpyridine (also known as 2-Chloro-5-fluoro-3-picoline) has emerged as a particularly valuable intermediate. Its trifunctional nature, featuring chloro, fluoro, and methyl groups on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic routes, and notable applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, possessing the key structural attributes for use as a versatile synthetic building block.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-5-fluoro-3-picoline | [1] |

| CAS Number | 38186-84-4 | [2] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | White to off-white powder or lump | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

Established Synthesis Methodology

The synthesis of substituted pyridines often involves multi-step sequences that build upon a pre-existing pyridine core or construct the ring from acyclic precursors. For this compound, a well-documented synthetic strategy involves the transformation of a corresponding 5-aminopyridine derivative, which itself is derived from a nitropyridine precursor. This approach leverages established, high-yielding reactions common in heterocyclic chemistry.

Synthetic Route Rationale

The chosen pathway, referenced in patent literature, begins with 2-chloro-3-methyl-5-nitropyridine.[3] This starting material is strategic as the nitro group can be cleanly reduced to an amine. The resulting amino group is then transformed into a fluorine substituent via a diazotization reaction followed by thermal decomposition, a variant of the Balz-Schiemann reaction. This sequence is logical and efficient, utilizing the robust reactivity of nitro and amino functionalities on the pyridine ring.

Visual Workflow of Synthesis

Sources

The Strategic Deployment of 2-Chloro-5-fluoro-3-methylpyridine in Modern Drug Discovery: A Technical Guide

Foreword: The Imperative for Precision in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to be a focal point of innovation. Its value is profoundly enhanced through strategic halogenation and alkylation, which can exquisitely modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of 2-chloro-5-fluoro-3-methylpyridine, a highly versatile and strategically functionalized building block. We will elucidate its intrinsic chemical attributes, synthetic accessibility, and its impactful applications in the design of targeted therapeutics, with a particular focus on the development of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to accelerate their research and development endeavors.

Physicochemical and Reactive Profile of this compound

This compound is a substituted pyridine ring with the chemical formula C₆H₅ClFN.[1] Its structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of substituents imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in drug design.

The presence of both chlorine and fluorine atoms significantly influences the electronic nature of the pyridine ring, enhancing its utility as a scaffold in medicinal chemistry.[2][3] The fluorine atom, in particular, can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem CID: 12852014[1] |

| Molecular Weight | 145.56 g/mol | PubChem CID: 12852014[1] |

| IUPAC Name | This compound | PubChem CID: 12852014[1] |

| CAS Number | 38186-84-4 | PubChem CID: 12852014[1] |

Synthetic Rationale and Methodologies

The efficient synthesis of this compound is a critical prerequisite for its widespread application in drug discovery programs. A key synthetic route involves the transformation of a nitro-group precursor, which allows for the strategic introduction of the fluorine atom.

Synthesis from 2-Chloro-3-methyl-5-nitropyridine

A documented method for the preparation of this compound involves a multi-step process starting from 2-chloro-3-methyl-5-nitropyridine.[6] This process includes the reduction of the nitro group to an amine, followed by a diazotization reaction in the presence of a fluoride source to introduce the fluorine atom.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine to 5-Amino-2-chloro-3-methylpyridine

-

To a solution of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-chloro-3-methylpyridine.

Step 2: Diazotization and Fluorination to Yield this compound

-

Dissolve the 5-amino-2-chloro-3-methylpyridine in an aqueous solution of a non-nucleophilic acid, such as hexafluorophosphoric acid (HPF₆).[6]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified period to allow for the formation of the diazonium salt.

-

Gently warm the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of this compound.[6]

-

Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway from a nitro precursor to the target compound.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The strategic positioning of the chloro and fluoro substituents makes this compound an invaluable building block for the synthesis of kinase inhibitors. The chlorine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities to probe the ATP-binding site of kinases.

Role in the Development of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2][3][6] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[6] Consequently, the development of selective RIPK1 inhibitors is a promising therapeutic strategy.

A patent filed by GlaxoSmithKline (GSK) discloses a series of potent and selective RIPK1 inhibitors that are synthesized using this compound as a key intermediate. This underscores the industrial relevance and utility of this building block in the development of novel therapeutics.

Key Cross-Coupling Reactions

The synthesis of these RIPK1 inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to construct the core structure of the final drug molecule.[7][8][9] The 2-chloro position of this compound is particularly amenable to these transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

To a reaction vessel, add this compound (1 equivalent), a suitable boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The RIPK1 Signaling Pathway: A Therapeutic Target

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs).[1][2][10] Upon activation, RIPK1 can initiate downstream signaling cascades that lead to either cell survival through the activation of NF-κB, or programmed cell death in the form of apoptosis or necroptosis.[10] In many inflammatory diseases, the necroptotic pathway is aberrantly activated, leading to tissue damage.

Diagram 3: Simplified RIPK1 Signaling Pathway

Caption: RIPK1's central role in cell fate decisions.

Pharmacokinetic Considerations and Future Perspectives

The incorporation of the this compound moiety into drug candidates can have a significant impact on their pharmacokinetic properties. The fluorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[4] Furthermore, the overall lipophilicity of the molecule can be fine-tuned by the choice of substituents introduced via cross-coupling reactions, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Representative Pharmacokinetic Data for an Oral RIPK1 Inhibitor

| Parameter | Value | Note |

| Bioavailability (F%) | Varies | Dependent on final structure |

| Half-life (t½) | 11-19 hours | Data from a Phase I study of a selective RIPK1 inhibitor[11] |

| Target Engagement | >90% | Achieved at therapeutic doses[12] |

| Renal Excretion | Minimal | Suggests primary metabolic clearance[11] |

The continued exploration of this compound and its derivatives holds great promise for the discovery of novel therapeutics for a wide range of diseases. Its unique combination of reactivity and desirable physicochemical properties makes it a powerful tool in the arsenal of the modern medicinal chemist. As our understanding of disease biology deepens, the demand for precisely engineered building blocks like this compound will undoubtedly continue to grow, driving the development of the next generation of targeted medicines.

References

-

RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2025). Frontiers in Immunology. [Link]

-

RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2025). PubMed. [Link]

-

Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

-

Receptor-interacting serine/threonine-protein kinase 1. Wikipedia. [Link]

-

RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers. [Link]

-

This compound. PubChem. [Link]

-

Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed. [Link]

-

A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. PubMed. [Link]

-

The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.

-

The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

Sources

- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. RIPK1 - Wikipedia [en.wikipedia.org]

- 11. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-5-fluoro-3-methylpyridine in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical exploration of 2-Chloro-5-fluoro-3-methylpyridine, a trifunctionalized pyridine scaffold poised for significant applications in the development of novel chemical entities.

The unique arrangement of a reactive chloro group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position imbues this molecule with a distinct reactivity profile. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and membrane permeability. The methyl group provides an additional point for potential functionalization or can sterically and electronically modulate the reactivity of the pyridine ring. This guide will delve into the synthesis, key reactions, and potential applications of this valuable building block, providing researchers with the foundational knowledge to leverage its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization in any synthetic endeavor.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem[1] |

| Molecular Weight | 145.56 g/mol | PubChem[1] |

| Appearance | White to Almost white powder to lump | TCI[2] |

| Melting Point | 41.0 to 45.0 °C | TCI[2] |

| CAS Number | 38186-84-4 | PubChem[1] |

Safety and Handling:

This compound is associated with several hazard classifications and requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as follows:

-

Acute Toxicity, Oral (Harmful if swallowed) [1]

-

Skin Irritation (Causes skin irritation) [1]

-

Eye Irritation (Causes serious eye irritation) [1]

-

Acute Toxicity, Dermal (Harmful in contact with skin) [1]

-

Acute Toxicity, Inhalation (Harmful if inhaled) [1]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed when not in use.

Synthesis of this compound

The efficient and scalable synthesis of this key building block is of considerable interest. A notable synthetic route proceeds from 2-chloro-3-methyl-5-nitropyridine, as outlined in patent literature.[3] This transformation involves a multi-step process that leverages well-established named reactions.

Figure 1: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on the general transformation described in the patent literature for the synthesis of fluoropyridines from aminopyridines via a Balz-Schiemann type reaction.[3]

Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine

-

To a solution of 2-chloro-3-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product, 5-amino-2-chloro-3-methylpyridine, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Step 2: Diazotization and Fluorination

-

Dissolve the crude 5-amino-2-chloro-3-methylpyridine in an aqueous solution of a non-nucleophilic acid, such as hexafluorophosphoric acid (HPF₆).[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

-

Isolate the diazonium hexafluorophosphate salt by filtration.

-

Carefully heat the isolated diazonium salt (thermal decomposition) to induce the release of nitrogen gas and the formation of this compound.[3]

-

Purify the resulting product by distillation or column chromatography.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound lies in the selective reactivity of its chloro substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] this compound can serve as the halide partner, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction enables the introduction of primary or secondary amines at the 2-position of the pyridine ring, providing access to a diverse range of 2-amino-5-fluoro-3-methylpyridine derivatives.

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Representative Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Seal the vessel and evacuate and backfill with an inert gas.

-

Add a solution of this compound (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Add the desired primary or secondary amine (1.1-1.5 equiv.).

-

Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

While specific commercial products derived from this compound are not yet widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The 2-aminopyridine scaffold, readily accessible through Buchwald-Hartwig amination, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to introduce diverse aryl groups via Suzuki coupling further expands the accessible chemical space for structure-activity relationship (SAR) studies.

In the agrochemical sector, substituted pyridines are integral to many modern herbicides, insecticides, and fungicides.[7][8] The unique combination of substituents on this compound makes it a promising starting material for the development of new crop protection agents with potentially enhanced efficacy and improved toxicological profiles.

Conclusion

This compound represents a strategically important and versatile heterocyclic building block for modern organic synthesis. Its trifunctionalized nature provides a platform for the introduction of a wide array of molecular complexity through well-established and robust synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers in medicinal chemistry and agrochemical development to unlock the full potential of this valuable scaffold in their pursuit of novel and impactful chemical entities. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Wikipedia. (2024, October 26). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

PubChemLite. (n.d.). 2-chloro-3-fluoro-5-methylpyridine (C6H5ClFN). Retrieved from [Link]

- Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(21), 4176-4180. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7484-7487. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346-2356. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Retrieved from [Link]

Sources

- 1. This compound | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

2-Chloro-5-fluoro-3-methylpyridine stands as a pivotal heterocyclic intermediate, offering a unique combination of reactive sites that make it an attractive scaffold in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of a chloro, a fluoro, and a methyl group on the pyridine ring imparts a distinct electronic and steric profile, governing its reactivity and enabling selective functionalization. This guide, intended for the discerning researcher, provides a comprehensive exploration of the reactivity of this compound, moving beyond a mere recitation of facts to an insightful analysis of the principles that underpin its chemical behavior. By understanding the interplay of the substituents and their influence on the pyridine core, scientists can harness the full potential of this versatile building block for innovative molecular design and synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally dictated by the electronic interplay of its substituents with the pyridine ring. The chlorine atom at the 2-position, the fluorine atom at the 5-position, and the methyl group at the 3-position each contribute to the overall electron density and polarization of the aromatic system.

Substituent Effects:

-

2-Chloro Group: The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects. However, in the context of nucleophilic aromatic substitution (SNAr), its primary role is that of a good leaving group, activated by the electron-deficient nature of the pyridine ring.

-

5-Fluoro Group: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, further decreasing the electron density of the pyridine ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

-

3-Methyl Group: The methyl group is an electron-donating group through an inductive effect. It slightly counteracts the deactivating effects of the halogens, subtly modulating the overall reactivity of the ring.

The combination of these substituents creates a unique electronic environment where the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom and the electron-withdrawing groups.

Diagrammatic Representation of Electronic Effects:

Caption: Electronic contributions of substituents in this compound.

Key Reactivity Profiles

The strategic positioning of the chloro, fluoro, and methyl groups on the pyridine nucleus of this compound opens up a diverse range of synthetic transformations. The primary modes of reactivity for this molecule are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the chlorine and fluorine atoms, makes this compound a prime candidate for nucleophilic aromatic substitution.[1] In these reactions, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group.

Regioselectivity:

The primary site for nucleophilic attack is the C-2 position, where the chlorine atom is located. This is due to a combination of factors:

-

Activation by Nitrogen: The nitrogen atom in the pyridine ring strongly activates the ortho (C-2 and C-6) and para (C-4) positions towards nucleophilic attack.

-

Leaving Group Ability: Chlorine is a better leaving group than fluorine in most SNAr reactions on electron-deficient heteroaromatics.

-

Inductive Effects: The cumulative inductive effects of the nitrogen, chlorine, and fluorine atoms make the C-2 position highly electrophilic.

While the C-6 position is also activated, it is sterically less accessible due to the adjacent methyl group at C-3. The C-4 position is less activated compared to the C-2 position. Therefore, nucleophilic substitution reactions on this compound are expected to occur predominantly at the C-2 position.

Typical Nucleophiles:

A wide range of nucleophiles can be employed in SNAr reactions with this compound, including:

-

N-Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of 2-amino-5-fluoro-3-methylpyridine derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

-

O-Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can displace the chlorine atom to form 2-alkoxy- or 2-aryloxy-5-fluoro-3-methylpyridines.

-

S-Nucleophiles: Thiols and thiophenols readily react to yield 2-thioether derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add the desired amine (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine; 2.0 - 3.0 eq.).

-

Solvent: Add a suitable polar aprotic solvent such as DMF, DMSO, or NMP. The choice of solvent can significantly influence the reaction rate and yield.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the specific substrate.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] These reactions are cornerstones of modern organic synthesis and provide access to a vast array of functionalized pyridine derivatives.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[3][4] It is a powerful method for forming C-C bonds and introducing aryl or vinyl substituents at the 2-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[5][6] It offers a complementary approach to the SNAr reaction for the synthesis of 2-aminopyridine derivatives, often under milder conditions and with a broader substrate scope.

-

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[7][8] It is a valuable tool for introducing alkynyl moieties into the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1 - 1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 eq.).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is crucial for efficient catalysis with aryl chlorides.

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-